

Application Notes and Protocols for Studying Cynaroside Effects in Animal Models

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Compound of Interest		
Compound Name:	Caprarioside	
Cat. No.:	B1163453	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cynaroside, also known as luteolin-7-O-glucoside, is a naturally occurring flavonoid found in various medicinal plants.[1] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and hepatoprotective effects.[2][3][4] This document provides detailed application notes and protocols for utilizing animal models to study the multifaceted effects of cynaroside, with a focus on oncology, inflammation, neuroprotection, and enteritis.

I. Oncology: Colorectal and Gastric Cancer Models

Cynaroside has been shown to inhibit the proliferation of colorectal and gastric cancer cells in vivo.[1][5] The following protocols describe the use of xenograft mouse models to evaluate the anti-tumor efficacy of cynaroside.

A. Colorectal Cancer Xenograft Model

Animal Model: Nude BALB/c mice are commonly used for their immunodeficient state, which allows for the growth of human cancer cell xenografts.[1]

Experimental Protocol:



- Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, RKO) are cultured in appropriate media until they reach the logarithmic growth phase.
- Tumor Cell Implantation: A suspension of 1 x 10 6 to 5 x 10 6 cells in 100-200 μ L of sterile phosphate-buffered saline (PBS) or serum-free medium is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper. The volume is calculated using the formula: (Length × Width²) / 2.
- Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
- Cynaroside Administration: Cynaroside is dissolved in a suitable vehicle (e.g., DMSO) and administered to the treatment group, typically via intraperitoneal injection, at doses ranging from 25 to 50 mg/kg daily or every other day.[1][5] The control group receives the vehicle alone.
- Endpoint: After a predefined treatment period (e.g., 2-4 weeks), or when tumors in the control group reach a predetermined size, the mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[1]

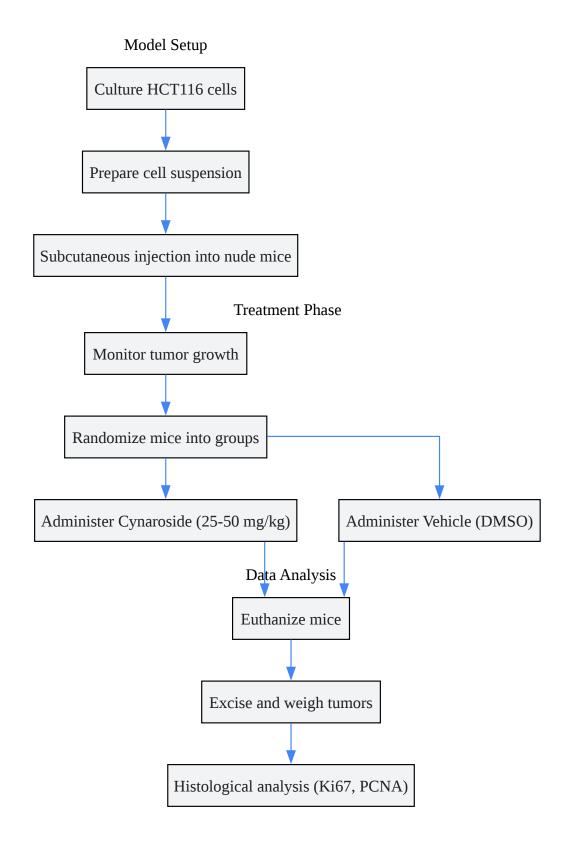
Quantitative Data Summary:



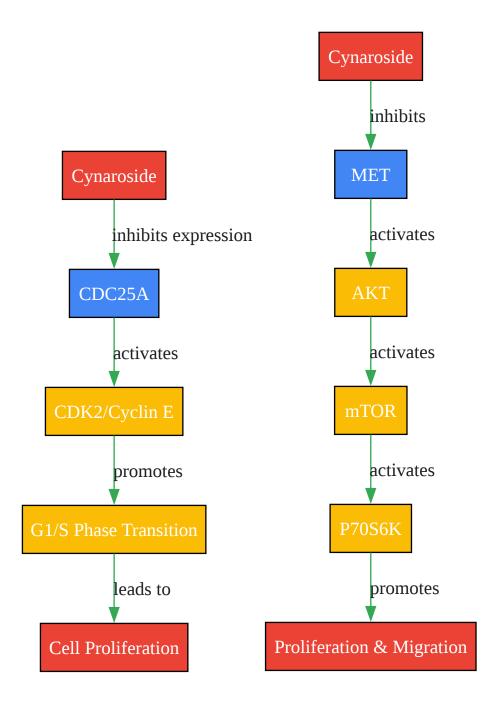
Animal Model	Cell Line	Cynaroside Dose	Route of Administrat ion	Key Findings	Reference
Nude BALB/c mice	HCT116	25 and 50 mg/kg	Subcutaneou s injection	Significant inhibition of tumor growth and reduction in tumor weight. Decreased expression of Ki67 and PCNA.	[1]
NOD/SCID mice	SGC7901, MKN45	50 mg/kg	Intraperitonea I injection	Significant reduction in tumor volume and weight.	[5]

Experimental Workflow for Colorectal Cancer Xenograft Model





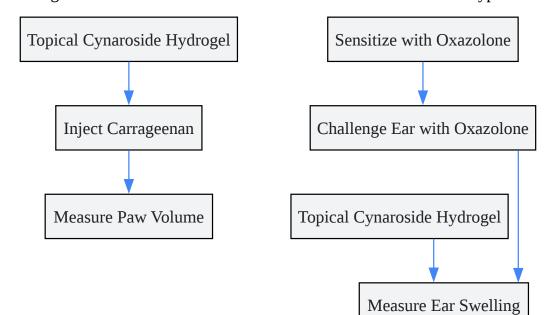




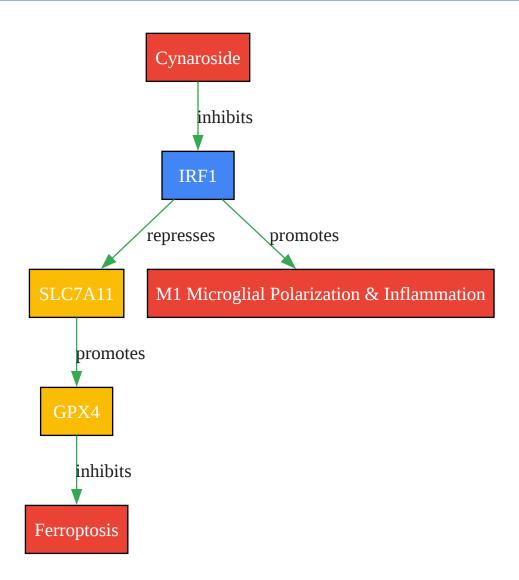


Carrageenan-Induced Paw Edema

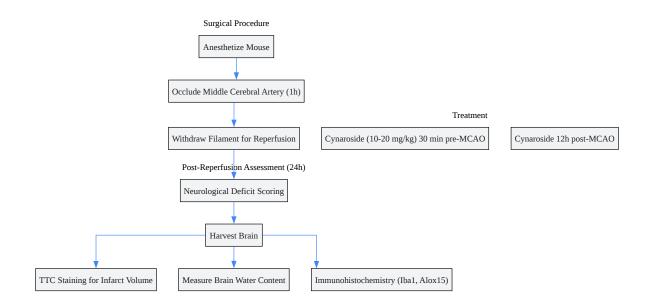
Oxazolone-Induced Contact Hypersensitivity



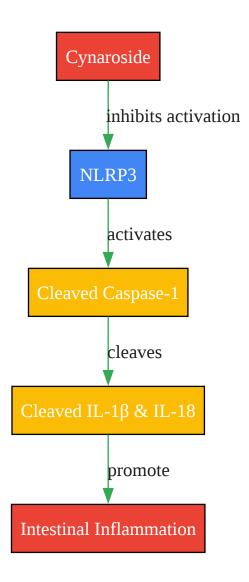












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